N-(4-{N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide
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Overview
Description
N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their diverse applications in various fields due to their interesting chemical properties
Preparation Methods
The synthesis of N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, often in the presence of a catalytic amount of acid or base to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring or the benzenesulfonamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes by binding to their active sites . Additionally, the hydrazone linkage can interact with biological molecules, potentially disrupting their normal function and leading to various pharmacological effects .
Comparison with Similar Compounds
N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their specific substituents, which can influence their chemical behavior and applications. The presence of the quinoline ring and the benzenesulfonamide moiety in N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C25H21ClN4O4S |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H21ClN4O4S/c1-30(35(32,33)22-6-4-3-5-7-22)20-11-8-17(9-12-20)25(31)29-27-16-19-14-18-10-13-21(34-2)15-23(18)28-24(19)26/h3-16H,1-2H3,(H,29,31)/b27-16+ |
InChI Key |
YUTSELPWNNNVNR-JVWAILMASA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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